N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
Description
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-17-9-5-4-8-16(17)21-12-18(24)23-19-22-11-14(26-19)10-13-6-2-3-7-15(13)20/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDYBWONMDQPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic organic compound that belongs to the thiazole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, an aniline moiety, and a chlorobenzyl group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific enzymes or receptors. The thiazole ring may facilitate binding to biological macromolecules, leading to modulation of cellular pathways.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives, including this compound. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 (liver carcinoma) | 12.0 | |
| Similar Thiazole Derivative | PC12 (neuroblastoma) | 16.7 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound exhibited promising results comparable to established anticancer agents.
Neuroprotective Effects
The neuroprotective properties of thiazole derivatives have been documented in various studies. For instance, certain derivatives demonstrated protective effects against oxidative stress-induced damage in neuronal cells. The compound's ability to mitigate cell death in neuroblastoma cells highlights its potential in neuroprotection.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the cytotoxicity of several thiazole derivatives, including this compound, against liver carcinoma cells (HEPG2). The results indicated that this compound had a significant inhibitory effect, with an IC50 value of 12 µM, suggesting its potential as an anticancer agent .
- Neuroprotection Study : In another investigation, thiazole derivatives were tested for their ability to protect PC12 cells from sodium nitroprusside-induced toxicity. The results showed that certain compounds exhibited better protective effects than edaravone, a known neuroprotective drug .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide | Contains fluorine instead of chlorine | Enhanced lipophilicity and metabolic stability |
| N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide | Different substituents on the benzene ring | Varies in cytotoxicity and selectivity |
These comparisons highlight how modifications in molecular structure can influence biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-acetamide derivatives are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide with structurally and functionally related compounds:
Structural Analogues with Enzyme Inhibitory Activity
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Structure: Features a benzo[d]thiazole core linked to a dihydroisoquinoline group via an acetamide. Comparison: Unlike the target compound, this derivative lacks a methoxyphenyl group but shows higher selectivity for MAO-B due to the dihydroisoquinoline moiety.
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide Structure: Contains a 2-methoxyphenylamino group linked to a sulfonyl-quinazoline scaffold. Activity: Displays potent anticancer activity against HCT-116 and MCF-7 cell lines (IC₅₀ = 1.2–2.8 µM) due to DNA intercalation and topoisomerase inhibition . Comparison: While sharing the 2-methoxyphenylamino group, this compound replaces the thiazole ring with a quinazoline system, altering its mechanism of action.
Thiazole-Acetamide Derivatives with Modified Substituents
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide Structure: Includes a 4-amino-5-methyltriazole-thio group instead of the methoxyphenylamino substituent.
N-(4-Phenylthiazol-2-yl)-2-(pyrazol-1-yl)acetamide Structure: Substitutes the chlorobenzyl group with a phenyl ring and replaces the methoxyphenylamino group with a pyrazole. Activity: Shows moderate analgesic activity (ED₅₀ = 45 mg/kg in mice) via COX-2 inhibition . Comparison: The absence of the chloro and methoxy groups reduces its steric bulk, possibly lowering selectivity for CNS targets.
Data Table: Key Comparative Parameters
| Compound Name | Target Enzyme/Activity | IC₅₀/ED₅₀ | Structural Distinguishing Features |
|---|---|---|---|
| Target Compound | MAO-A/B, AChE (hypothesized) | N/A | 2-Chlorobenzyl, 2-methoxyphenylamino |
| (R)-N-(Benzo[d]thiazol-2-yl)-...acetamide | MAO-B, BChE | 0.032–0.045 µM | Dihydroisoquinoline, no methoxy group |
| N-(2-Methoxyphenyl)-...sulfonyl)acetamide | Cancer cell lines | 1.2–2.8 µM | Quinazoline-sulfonyl, 2-methoxyphenylamino |
| 2-((4-Amino-5-methyl...)acetamide | Kinases (unconfirmed) | N/A | Triazole-thio, chlorobenzyl |
| N-(4-Phenylthiazol-2-yl)-...acetamide | COX-2 | 45 mg/kg | Pyrazole, phenyl substituent |
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole ring is constructed via the Hantzsch thiazole synthesis, leveraging the reaction between α-haloketones and thiourea. For this target, 1-(2-chlorophenyl)-2-chloroethan-1-one serves as the electrophilic partner.
Procedure :
- Preparation of α-Chloroketone :
2-Chlorobenzyl bromide (1.0 equiv) is treated with chloroacetone (1.2 equiv) in acetonitrile under reflux for 12 hours, yielding 1-(2-chlorophenyl)-2-chloroethan-1-one. - Cyclization with Thiourea :
The α-chloroketone (1.0 equiv) is combined with thiourea (1.1 equiv) in ethanol at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization and elimination of HCl to form the thiazole ring.
Optimization Notes :
- Solvent : Ethanol maximizes yield (78–82%) compared to DMF or THF.
- Temperature : Prolonged reflux (≥6 hours) ensures complete conversion.
Introduction of the Acetamide Side Chain (Intermediate B)
Chloroacetylation of Thiazol-2-Amine
Intermediate A undergoes acylation with chloroacetyl chloride to install the electrophilic chloroacetamide group.
Procedure :
- Reaction Setup :
Intermediate A (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Chloroacetyl chloride (1.5 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. - Workup :
The mixture is stirred at room temperature for 4 hours, then washed with saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄ and concentrated to yield Intermediate B as a pale-yellow solid (85–90% yield).
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂Cl), 3.85 (s, 2H, thiazole-CH₂).
Installation of the 2-Methoxyphenylamino Group
Nucleophilic Aromatic Substitution (SNAr)
The chloroacetamide moiety in Intermediate B undergoes displacement with 2-methoxyaniline under basic conditions.
Procedure :
- Reaction Conditions :
Intermediate B (1.0 equiv) and 2-methoxyaniline (2.0 equiv) are combined in dimethylformamide (DMF) with K₂CO₃ (3.0 equiv). The mixture is heated to 100°C for 12 hours. - Purification :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the title compound as a white crystalline solid (70–75% yield).
Mechanistic Insight :
The reaction proceeds via a two-step process:
- Deprotonation : K₂CO₃ deprotonates 2-methoxyaniline, enhancing its nucleophilicity.
- Displacement : The aryl amine attacks the electrophilic carbon adjacent to the chloro group, releasing Cl⁻ and forming the C–N bond.
Alternative Pathways and Comparative Analysis
Coupling Agent-Mediated Synthesis
For laboratories lacking chloroacetyl chloride, a coupling agent approach using 2-((2-methoxyphenyl)amino)acetic acid may be employed:
Procedure :
- Carbodiimide Coupling :
Intermediate A (1.0 equiv), 2-((2-methoxyphenyl)amino)acetic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) are stirred in DCM at room temperature for 6 hours. - Yield : 65–70%, with minor impurities requiring recrystallization from ethanol/water.
Advantages :
- Avoids handling corrosive chloroacetyl chloride.
- Suitable for scale-up due to milder conditions.
Characterization and Analytical Data
Spectroscopic Profiling
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazole ring (δ 7.2–7.4 ppm for aromatic protons), acetamide carbonyl (δ ~170 ppm in ¹³C), and methoxyphenyl group (δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/z 418.9 [M+H]⁺ for C₂₄H₁₉ClN₂OS) and detect fragmentation patterns (e.g., loss of Cl or methoxy groups) .
- HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .
Pitfalls : Overlapping signals in NMR (e.g., benzyl vs. thiazole protons) require 2D techniques (COSY, HSQC) for resolution .
How can researchers design experiments to evaluate the compound’s anticancer mechanisms while addressing potential off-target effects?
Q. Advanced Research Focus
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess cytotoxicity on non-cancerous cells (e.g., HEK293) to gauge selectivity .
- Molecular docking : Screen against targets like tubulin (PDB ID: 1SA0) or topoisomerase II, focusing on thiazole and methoxyphenyl interactions with binding pockets .
- Pathway analysis : Perform RNA-seq or Western blotting to track apoptosis markers (e.g., Bcl-2, caspase-3) and validate target engagement .
Data Validation : Replicate assays in triplicate, use siRNA knockdowns to confirm target specificity, and cross-validate with structurally related analogs .
How should contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Q. Advanced Research Focus
- Source analysis : Compare cell line origins (ATCC authentication), assay protocols (e.g., serum concentration, incubation time), and compound purity (HPLC data) .
- Structural analogs : Benchmark against derivatives (e.g., N-(3,4-dichlorobenzyl) analogs) to identify substituent-dependent trends .
- Meta-analysis : Use platforms like PubChem BioAssay to aggregate data and apply statistical models (e.g., ANOVA) to isolate variables (e.g., solvent DMSO% affecting solubility) .
What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and methoxyphenyl moieties?
Q. Advanced Research Focus
- Thiazole modifications : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., naphthyl) to probe steric and electronic effects on bioactivity .
- Methoxyphenyl tweaks : Synthesize derivatives with halogenated (e.g., -F, -Br) or nitro groups at the ortho/meta positions to enhance π-π stacking or hydrogen bonding .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to map essential features (e.g., acetamide hydrogen-bond acceptors) and guide synthetic priorities .
How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D conformation?
Q. Advanced Research Focus
- Data collection : Grow single crystals via slow evaporation (e.g., ethanol/chloroform mixtures) and collect high-resolution (<1.0 Å) X-ray data .
- SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and validate hydrogen-bonding networks (e.g., N-H···O interactions between acetamide and thiazole) .
- Conformational analysis : Compare dihedral angles (thiazole vs. methoxyphenyl planes) with DFT-optimized structures (Gaussian 16, B3LYP/6-31G**) to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
